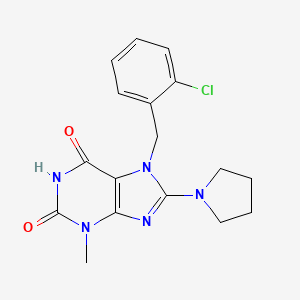
7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application by Ribon Therapeutics Inc. The patent relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .
Molecular Structure Analysis
The patent application includes some structures of related compounds, but it does not provide a detailed molecular structure analysis of the specific compound you mentioned .Scientific Research Applications
Metabolism and Excretion Studies
Studies have investigated the metabolism and excretion of similar compounds to understand their pharmacokinetics and potential therapeutic applications. For instance, CP-93,393, a compound with properties similar to the one , has been studied for its metabolism and excretion patterns in humans. It undergoes extensive metabolism primarily via aromatic hydroxylation followed by conjugation, oxidative degradation of the pyrimidine ring, and hydrolysis of the succinimide ring. These studies provide insights into the metabolic pathways and excretion mechanisms of related compounds, which can be crucial for developing new therapeutic agents (Prakash et al., 1998).
Neurotoxicity and Environmental Exposure
Research has also focused on the neurotoxicity and environmental exposure of organophosphorus (OP) and pyrethroid (PYR) compounds, which share structural similarities with the compound . A study in South Australia found widespread chronic exposure to OPs and PYRs in children, demonstrating the importance of understanding the potential health impacts of such compounds. These findings are essential for developing public health policies on the regulation and use of chemicals with similar structures (Babina et al., 2012).
Potential Antitumor Activity
Some compounds structurally related to 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione have shown potential antitumor activity. For example, BIIB021, an HSP90 inhibitor, exhibited promising antitumor activity in preclinical models. Understanding the metabolism, excretion, and toxicological profile of these compounds is crucial for their potential therapeutic application in diseases such as cancer (Xu et al., 2013).
Future Directions
The patent application suggests that inhibitors of PARP7, such as the compound you mentioned, could be useful in the treatment of cancer. This indicates that future research may focus on further understanding the mechanism of action of these inhibitors and testing their efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBYYHXUYGTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

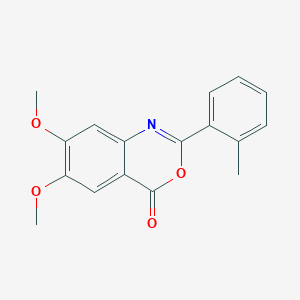

![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)
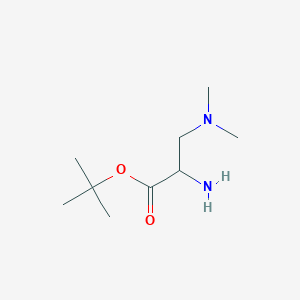



![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)
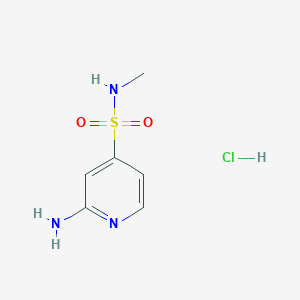
![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)
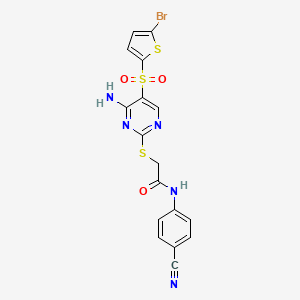
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)